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Abstract
DG-041 is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype

EP3.[1][2][3] This small molecule has garnered significant interest as a novel antiplatelet agent

for the prevention of arterial thrombosis.[3] Its mechanism of action, which involves the targeted

inhibition of a key pathway in platelet activation, offers the potential for effective antithrombotic

therapy with a reduced risk of bleeding complications compared to conventional antiplatelet

drugs.[4] This technical guide provides a comprehensive overview of the chemical structure,

physicochemical properties, mechanism of action, and key experimental data related to DG-
041.

Chemical Structure and Physicochemical Properties
DG-041, with the chemical formula C₂₃H₁₅Cl₄FN₂O₃S₂, is a synthetic, orally bioavailable small

molecule. Its systematic IUPAC name is (2E)-3-[1-[(2,4-dichlorophenyl)methyl]-5-fluoro-3-

methyl-1H-indol-7-yl]-N-[(4,5-dichloro-2-thienyl)sulfonyl]-2-propenamide.

Table 1: Physicochemical Properties of DG-041
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Property Value Source

Molecular Formula C₂₃H₁₅Cl₄FN₂O₃S₂

Molecular Weight 592.32 g/mol

CAS Number 861238-35-9

Appearance Solid

Solubility Soluble in DMSO (≥10 mg/ml)

Purity ≥98%

InChI Key
BFBTVZNKWXWKNZ-

HWKANZROSA-N

SMILES

Cc1cn(Cc2ccc(cc2Cl)Cl)c3c(/C

=C/C(=O)NS(=O)

(=O)c4cc(c(Cl)s4)Cl)cc(cc13)F

Mechanism of Action and Signaling Pathway
DG-041 exerts its antiplatelet effect by selectively antagonizing the EP3 receptor, a G-protein

coupled receptor for prostaglandin E2 (PGE2). In the context of atherothrombosis, PGE2 is

produced in atherosclerotic plaques and potentiates platelet aggregation by activating the EP3

receptor.

The activation of the EP3 receptor by PGE2 leads to the inhibition of adenylate cyclase, which

in turn reduces intracellular cyclic adenosine monophosphate (cAMP) levels. This decrease in

cAMP enhances calcium mobilization, a critical step in platelet activation and aggregation. DG-
041 competitively binds to the EP3 receptor, preventing PGE2 from initiating this signaling

cascade. By blocking this pathway, DG-041 effectively inhibits the pro-aggregatory effects of

PGE2.
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Caption: Signaling pathway of DG-041's antagonism of the EP3 receptor.

Pharmacological Properties
In Vitro Activity
DG-041 is a high-affinity and selective antagonist of the EP3 receptor.

Table 2: In Vitro Receptor Binding and Functional Activity of DG-041
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Assay Receptor Species IC₅₀ (nM) Source

Binding Assay EP3 Human 4.6

FLIPR Assay

(Calcium

Mobilization)

EP3 Human 8.1

Calcium

Mobilization

Assay

DP₁ Human 131

Calcium

Mobilization

Assay

EP₁ Human 486

Calcium

Mobilization

Assay

TP Human 742

Calcium

Mobilization

Assay

EP₂, EP₄, IP, FP,

DP₂/CRTH₂
Human >10,000

Competitive

Radioligand

Binding

EP3 Mouse pKi = 9.2 ± 0.1

Functional

Antagonism

(Schild Analysis)

EP3γ Mouse pKD = 10.85

Preclinical Pharmacokinetics
Pharmacokinetic studies in animal models have demonstrated that DG-041 is orally

bioavailable.

Table 3: Pharmacokinetic Parameters of DG-041 in Mice
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Administrat
ion Route

Dose
(mg/kg)

Cₘₐₓ (nM) t₁/₂ (hours) AUC (nM·h) Source

Oral (PO) 30 721 (± 612) 1.23 -

Intravenous

(IV)
2 1246 (± 718) - -

Subcutaneou

s (SC)
20 1385 (± 716) - 331.4

Table 4: Pharmacokinetic Parameters of DG-041 in Rats

Administrat
ion Route

Dose t₁/₂ (hours) Cₘₐₓ (µM)
CL
(mL/h/kg)

Source

Intravenous 1.78 mg/kg 2.7 9.46 1250

Oral 9.62 mg/kg 4.06 2.74 -

Key Experimental Protocols
Platelet Aggregometry
This assay measures the extent of platelet aggregation in response to various agonists.
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Sample Preparation

Assay Procedure

Data Analysis

Prepare Platelet-Rich Plasma (PRP)
or Whole Blood

Incubate sample with DG-041
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(e.g., Collagen, ADP, Sulprostone, PGE2)

Measure changes in light transmission
or impedance over time

Calculate percentage of
platelet aggregation

Click to download full resolution via product page

Caption: General workflow for platelet aggregometry.

Methodology: Studies were conducted using human platelet-rich plasma or whole blood.

Platelet aggregation was induced by primary agonists such as collagen, TRAP, platelet-

activating factor, U46619, serotonin, and adenosine diphosphate (ADP). The effect of the

selective EP3 agonist sulprostone and PGE2 on platelet function was also examined. DG-041
was added to the samples to determine its antagonistic effects on agonist-induced aggregation.

Flow Cytometry
Flow cytometry was used to assess platelet activation markers.
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Methodology: P-selectin expression and the formation of platelet-leukocyte conjugates were

measured in whole blood. Samples were treated with agonists in the presence or absence of

DG-041, followed by staining with fluorescently labeled antibodies against P-selectin (CD62P)

and leukocyte markers. The fluorescence intensity was then quantified using a flow cytometer.

Calcium Mobilization Assay
This assay determines the effect of DG-041 on intracellular calcium levels.

Methodology: A fluorescent calcium indicator dye is loaded into platelets. The baseline

fluorescence is measured before the addition of an agonist (e.g., sulprostone). The change in

fluorescence, which corresponds to the change in intracellular calcium concentration, is

monitored after the addition of the agonist in the presence and absence of DG-041. The IC₅₀

value for DG-041 is determined from the concentration-response curve.

Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of DG-041 to the EP3 receptor.
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Caption: Workflow for a competitive radioligand binding assay.

Methodology: Membranes from cells overexpressing the mouse EP3 receptor were incubated

with a constant concentration of [³H]PGE₂ and varying concentrations of DG-041. The amount

of radioligand bound to the receptor was measured to determine the ability of DG-041 to

displace the radioligand, from which the inhibitory constant (Ki) was calculated.

Clinical Development and Future Directions
DG-041 has been evaluated in Phase II clinical trials as a first-in-class antiplatelet agent.

Studies in healthy volunteers have shown that DG-041 can reduce platelet aggregation without

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b7949308?utm_src=pdf-body-img
https://www.benchchem.com/product/b7949308?utm_src=pdf-body
https://www.benchchem.com/product/b7949308?utm_src=pdf-body
https://www.benchchem.com/product/b7949308?utm_src=pdf-body
https://www.benchchem.com/product/b7949308?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7949308?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


significantly increasing bleeding time, a common side effect of many antiplatelet therapies. This

favorable safety profile suggests that DG-041 could be a valuable therapeutic option for the

treatment of atherothrombosis, potentially in combination with other antiplatelet agents like

clopidogrel. Further clinical investigation is warranted to fully elucidate the therapeutic potential

of DG-041 in patients with cardiovascular disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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